molecular formula C7H12ClN3O2S2 B1434005 N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride CAS No. 1803581-31-8

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride

Cat. No. B1434005
M. Wt: 269.8 g/mol
InChI Key: RIZOKHRYGFRBSC-UHFFFAOYSA-N
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Description

“N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride” belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . It is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylaminoheterocyclic)methyl thiazole-2-carboxamides as antithrombotic drugs . It can also be used as a reagent for the synthesis of diamide derivatives (FXa inhibitors) .


Synthesis Analysis

The synthesis of “N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride” can be achieved from 1-Methyl-4-piperidone and Cyanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O2S2.ClH/c1-14(11,12)10-7-9-5-2-3-8-4-6(5)13-7;/h8H,2-4H2,1H3,(H,9,10);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

This compound is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylaminoheterocyclic)methyl thiazole-2-carboxamides as antithrombotic drugs . It can also be used as a reagent for the synthesis of diamide derivatives (FXa inhibitors) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.78 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Molecular Structure and Coordination

Sulfonamide derivatives exhibit unique molecular structures that enable them to act as ligands in coordination complexes. For instance, studies have revealed that compounds with sulfonamido linkage to pyridine can coordinate with metals like silver, forming centrosymmetric dinuclear molecules. Such coordination properties suggest potential applications in materials science and catalysis (Hu & Yeh, 2013).

Synthetic Transformations

Sulfonamide derivatives are pivotal in organic synthesis, facilitating transformations under acid catalysis. The transformations often lead to the creation of novel heterocyclic structures, which are crucial in drug development and materials chemistry. An example is the unexpected transition to derivatives of dihydropyridinones and thiazolopyridines under certain conditions (Nedolya et al., 2018).

Catalysis and Synthesis

These compounds play a role in catalytic processes, including the synthesis of pharmaceutically relevant molecules. Their unique chemical reactivity allows for the development of efficient synthetic pathways, as demonstrated in the synthesis of chronic renal disease agents (Ikemoto et al., 2000).

Supramolecular Chemistry

The ability of sulfonamide derivatives to form hydrogen bonds and engage in π-π stacking interactions makes them suitable for constructing supramolecular assemblies. These properties are significant for the development of new materials with tailored physical properties (Jacobs et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound is an intermediate of Edoxaban (E555520) , suggesting that it may have future applications in the synthesis of new antithrombotic drugs and FXa inhibitors.

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S2.ClH/c1-14(11,12)10-7-9-5-2-3-8-4-6(5)13-7;/h8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZOKHRYGFRBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride
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N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride
Reactant of Route 3
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride
Reactant of Route 5
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride
Reactant of Route 6
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride

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